Glycinexylidide (GX) is a di-desethylated metabolite of the local anesthetic lidocaine. [] It is produced through the hepatic metabolism of lidocaine, primarily via N-dealkylation. [, , , ] GX possesses local anesthetic activity, though it is less potent than lidocaine. [, , , ] Research indicates GX may contribute to both the therapeutic and toxic effects of lidocaine, particularly during prolonged administration. [, , ]
Glycinexylidide is a pharmacologically active metabolite derived from lidocaine, a widely used local anesthetic. This compound is notable for its role in the metabolic pathway of lidocaine and exhibits distinct pharmacological properties. Glycinexylidide is primarily recognized for its lower potency compared to its precursor, monoethylglycinexylidide, and has garnered attention in pharmacological studies for its effects and mechanisms.
Glycinexylidide is synthesized in the liver during the metabolism of lidocaine. Lidocaine itself was first synthesized in 1935 and has since been a staple in medical procedures due to its anesthetic properties. The metabolic conversion of lidocaine to glycinexylidide involves various enzymatic reactions, primarily facilitated by cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Glycinexylidide falls under the category of amino compounds and is classified as an aromatic amine due to its structure, which includes an aromatic ring and an amine group. It is closely related to other metabolites of lidocaine, such as monoethylglycinexylidide, which are also significant in understanding the pharmacokinetics of local anesthetics.
The synthesis of glycinexylidide occurs through the metabolic degradation of lidocaine, primarily in the liver. The pathway involves multiple steps:
The synthesis process requires specific enzymatic actions:
Glycinexylidide has a molecular formula of and features:
Glycinexylidide participates in various biochemical reactions primarily related to its metabolism:
The reaction conditions are typically physiological, occurring at body temperature with specific pH levels conducive to enzyme activity. The kinetics of these reactions can be influenced by factors such as enzyme concentration and the presence of inhibitors or activators .
Glycinexylidide functions primarily as a metabolite with reduced pharmacological activity compared to lidocaine. Its mechanism involves:
Research indicates that glycinexylidide's potency is around 80% less than that of monoethylglycinexylidide, suggesting that while it retains some activity, it is not clinically significant as an anesthetic agent .
Relevant analyses include liquid-liquid extraction techniques for purification and characterization, confirming its identity through chromatographic methods .
Glycinexylidide is primarily studied within pharmacology for its role as a metabolite of lidocaine. Its applications include:
Although glycinexylidide itself does not have direct clinical applications as an anesthetic, its study contributes valuable insights into drug metabolism and efficacy profiles of local anesthetics like lidocaine .
Glycinexylidide (C₁₀H₁₄N₂O), systematically named 2-amino-N-(2,6-dimethylphenyl)acetamide, is a monocyclic aromatic compound classified as an amino acid amide. It features:
Table 1: Molecular Identity of Glycinexylidide
Property | Value | Source |
---|---|---|
CAS Registry Number | 18865-38-8 | [7] [10] |
Molecular Formula | C₁₀H₁₄N₂O | [2] [6] |
Average Molecular Weight | 178.23 g/mol | [2] [5] |
Monoisotopic Mass | 178.1106 Da | [6] [7] |
SMILES Notation | CC1=CC=CC(C)=C1NC(=O)CN | [6] [10] |
InChI Key | IXYVBZOSGGJWCW-UHFFFAOYSA-N | [6] |
Glycinexylidide exhibits distinct properties influencing its bioavailability and metabolic interactions:
Biosynthesis:
Glycinexylidide is generated in vivo via hepatic cytochrome P450-mediated metabolism of lidocaine. This involves oxidative N-deethylation, which cleaves one ethyl group from lidocaine’s tertiary amine [2] [5].
Chemical Synthesis:
Laboratory routes typically involve:
Glycinexylidide degrades under specific conditions:
Table 2: Stability and Degradation Conditions
Factor | Effect on Glycinexylidide | Primary Degradation Products |
---|---|---|
Acidic pH (≤3) | Amide bond hydrolysis | Glycine + 2,6-dimethylaniline |
Alkaline pH (≥10) | Amide bond cleavage | Glycinate salt + 2,6-dimethylaniline |
Cytochrome P450 Enzymes | N-dealkylation or hydroxylation | Hydroxylated derivatives |
High Temperature (>150°C) | Decomposition | Unidentified carbonized residues |
Table 3: Key Metabolic Kinetics in Humans
Parameter | Glycinexylidide | Lidocaine |
---|---|---|
Elimination Half-life | 2–3 hours | 1.6 hours |
Volume of Distribution | 0.07–0.2 L/kg | 1.3 L/kg |
Therapeutic Plasma Conc. | Not established | 0.4–5 µg/mL |
Data derived from lidocaine metabolism studies [5] [8]
Glycinexylidide’s stability is enhanced in salt forms (e.g., hydrochloride salt, CAS 35891-83-9), which reduce hygroscopicity and improve shelf life [9]. In biological systems, its degradation correlates with hepatic function, making it a potential biomarker for liver capacity [4] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: